Pyridoxine 3,4-Dipalmitate

Descripción general

Descripción

Pyridoxine 3,4-Dipalmitate is a derivative of pyridoxine, commonly known as vitamin B6. This compound is formed by esterifying pyridoxine with palmitic acid, resulting in a fat-soluble, heat- and light-stable molecule. This compound is primarily used in cosmetic formulations due to its stability and beneficial effects on the skin .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pyridoxine 3,4-Dipalmitate can be synthesized through the esterification of pyridoxine with palmitic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product in high purity .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous purification systems to ensure consistent quality and yield. The final product is often subjected to rigorous quality control measures to meet industry standards .

Análisis De Reacciones Químicas

Types of Reactions: Pyridoxine 3,4-Dipalmitate primarily undergoes hydrolysis reactions, where the ester bonds are cleaved to release free pyridoxine and palmitic acid. This hydrolysis can be catalyzed by enzymes or acidic/basic conditions .

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using lipases or chemical hydrolysis using dilute acids or bases.

Oxidation and Reduction: this compound is relatively stable and does not readily undergo oxidation or reduction under normal conditions.

Major Products Formed: The primary products of hydrolysis are pyridoxine and palmitic acid. These products retain the biological activity of the original compound .

Aplicaciones Científicas De Investigación

Biological Functions

- Neuroprotection : Pyridoxine is crucial for synthesizing neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid (GABA). Pyridoxine 3,4-dipalmitate may enhance these functions due to its improved membrane permeability.

- Lipid Metabolism : Research indicates that pyridoxine influences the conversion of fatty acids, particularly linoleic acid to arachidonic acid, which is vital for maintaining cellular integrity and signaling pathways .

Applications in Nutrition

This compound has been studied for its role as a nutritional additive in animal feed. The European Food Safety Authority (EFSA) has evaluated the safety and efficacy of pyridoxine hydrochloride (a related compound) as a feed additive across various animal species. The findings suggest that such compounds do not pose significant risks to consumers and can enhance animal health by preventing deficiencies .

Animal Nutrition

A study examined the effects of pyridoxine supplementation in livestock. Animals receiving diets enriched with pyridoxine showed improved growth rates and better metabolic profiles compared to control groups lacking adequate vitamin B6 .

Human Health

In a clinical trial involving postpartum women, varying doses of pyridoxine were administered to assess their impact on infant growth metrics. Results indicated that higher maternal intake correlated with improved weight and length Z scores in infants . This suggests potential benefits of pyridoxine derivatives like this compound in maternal nutrition.

Potential Therapeutic Uses

- Dermatological Applications : Due to its lipophilic nature, this compound could be explored in topical formulations aimed at enhancing skin barrier function or treating conditions like dermatitis.

- Neurological Disorders : Given its role in neurotransmitter synthesis, this compound may have therapeutic potential in managing neurological disorders where vitamin B6 deficiency is implicated.

Data Table: Comparative Analysis of Pyridoxine Derivatives

| Compound | Solubility | Bioavailability | Main Applications |

|---|---|---|---|

| Pyridoxine | Water-soluble | Moderate | Dietary supplementation |

| Pyridoxine Hydrochloride | Water-soluble | High | Feed additive for animals |

| This compound | Lipophilic | High | Potential use in dermatological and neurological applications |

Mecanismo De Acción

Pyridoxine 3,4-Dipalmitate exerts its effects primarily through its conversion to pyridoxal 5’-phosphate, the active form of vitamin B6. This conversion allows it to participate in various biochemical reactions, including amino acid metabolism, neurotransmitter synthesis, and lipid metabolism. The compound’s fat-soluble nature enhances its skin permeability and stability, making it effective in topical applications .

Comparación Con Compuestos Similares

- Pyridoxine 3,4-Dibutyrate

- Pyridoxine 3,4-Dioctanoate

- Pyridoxine 3,4-Dilaurate

Comparison: Pyridoxine 3,4-Dipalmitate stands out due to its higher fat solubility and stability compared to other pyridoxine esters. This makes it particularly suitable for use in cosmetic and medical applications where stability and skin permeability are crucial .

Actividad Biológica

Pyridoxine 3,4-Dipalmitate is a derivative of pyridoxine (Vitamin B6), recognized for its significant biological activity in various biochemical processes. This article explores its mechanisms of action, pharmacokinetics, metabolic pathways, and cellular effects, supported by research findings and case studies.

Overview of this compound

This compound is synthesized through the esterification of pyridoxine with palmitic acid. It serves as a prodrug that is converted into its active form, pyridoxal 5'-phosphate (PLP), which functions as a coenzyme in numerous enzymatic reactions essential for cellular metabolism and neurotransmitter synthesis.

Target of Action: this compound primarily targets enzymes involved in amino acid metabolism and neurotransmitter synthesis.

Mode of Action: Once ingested, it is metabolized to PLP, which plays a crucial role in:

- Amino acid metabolism

- Synthesis of neurotransmitters such as serotonin and dopamine

- Glycogen metabolism

- Synthesis of sphingolipids and nucleic acids .

Biochemical Pathways:

- ATP-dependent phosphorylation: Pyridoxine is phosphorylated to produce pyridoxal 5'-phosphate via the enzyme pyridoxal kinase.

- Metabolic conversion: The compound influences various metabolic pathways by regulating enzyme activity and metabolite levels .

Pharmacokinetics

This compound is well absorbed in the gastrointestinal tract. Its pharmacokinetic profile indicates that it undergoes rapid conversion to PLP in the liver, from where it enters systemic circulation. The absorption occurs mainly through passive diffusion in the jejunum and ileum.

Cellular Effects

Research indicates that this compound enhances cellular functions by:

- Activating cell proliferation

- Providing protection against oxidative stress and UV radiation

- Influencing lymphocyte differentiation and antibody production .

Case Study Example:

A study involving isolated rat hepatocytes demonstrated that supplementation with pyridoxine led to increased plasma levels of B6 vitamers. This suggests that pyridoxine supplementation significantly affects cellular metabolism and the release of active forms into circulation .

This compound exhibits several biochemical properties:

- Stability: The compound is stable under heat and light conditions.

- Hydrolysis: It undergoes hydrolysis to release free pyridoxine and palmitic acid, which retain biological activity.

Research Findings

Propiedades

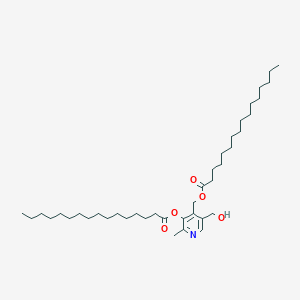

IUPAC Name |

[3-hexadecanoyloxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H71NO5/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-38(43)45-34-37-36(33-42)32-41-35(3)40(37)46-39(44)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h32,42H,4-31,33-34H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDJVTEPEYIYVJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1=C(C(=NC=C1CO)C)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H71NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436357 | |

| Record name | Pyridoxine 4,5-dipalmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

992-42-7 | |

| Record name | Pyridoxine 4,5-dipalmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the absorption of Pyridoxine 3,4-Dipalmitate poor when administered as a suspension, and how can this be improved?

A1: this compound (PIN-DP) exhibits poor water solubility, significantly hindering its absorption in the gastrointestinal tract when administered as a suspension []. The study demonstrated that administering PIN-DP as a solubilized solution using Tween 80 dramatically enhances its absorption in humans []. This improvement can be attributed to the increased solubility of PIN-DP in the presence of Tween 80, facilitating its uptake in the digestive system.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.